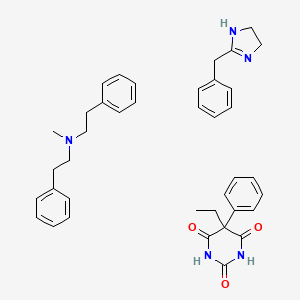
2-benzyl-4,5-dihydro-1H-imidazole;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-benzyl-4,5-dihydro-1H-imidazole;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine” is a complex organic molecule that incorporates multiple functional groups, including imidazole, diazinane, and ethanamine moieties
准备方法
Synthetic Routes and Reaction Conditions
2-benzyl-4,5-dihydro-1H-imidazole: This compound can be synthesized through the reaction of benzylamine with glyoxal in the presence of ammonium acetate.
5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione: This compound is synthesized by the reaction of ethyl acetoacetate with phenylhydrazine, followed by cyclization with urea under acidic conditions.
N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine: This compound can be prepared by the reductive amination of benzyl cyanide with N-methyl-2-phenylethylamine using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for these compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products
Oxidation: Imidazole-2-carboxylic acid
Reduction: Diazinane alcohol
Substitution: Substituted amines
科学研究应用
Chemistry
These compounds are used as intermediates in the synthesis of more complex molecules. For example, imidazole derivatives are key components in the development of pharmaceuticals and agrochemicals .
Biology
In biological research, these compounds are studied for their potential as enzyme inhibitors and receptor modulators. Imidazole derivatives, in particular, have shown promise in inhibiting enzymes involved in various diseases .
Medicine
Medicinal applications include the development of drugs for treating infections, inflammation, and cancer. The unique structures of these compounds allow them to interact with biological targets in specific ways, making them valuable in drug discovery .
Industry
In the industrial sector, these compounds are used in the production of polymers, dyes, and other materials. Their chemical properties make them suitable for various applications, including as catalysts and stabilizers .
作用机制
The mechanism of action of these compounds varies depending on their specific structure and target. For example, imidazole derivatives can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . The diazinane and ethanamine moieties can interact with receptors and ion channels, modulating their activity and affecting cellular signaling pathways .
相似化合物的比较
Similar Compounds
Imidazole derivatives: Histidine, purine, histamine
Diazinane derivatives: Barbiturates, hydantoins
Ethanamine derivatives: Amphetamines, phenylethylamines
Uniqueness
The uniqueness of the compound “2-benzyl-4,5-dihydro-1H-imidazole;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine” lies in its combination of multiple functional groups, which allows it to exhibit a wide range of chemical and biological activities.
属性
CAS 编号 |
85099-49-6 |
|---|---|
分子式 |
C39H45N5O3 |
分子量 |
631.8 g/mol |
IUPAC 名称 |
2-benzyl-4,5-dihydro-1H-imidazole;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine |
InChI |
InChI=1S/C17H21N.C12H12N2O3.C10H12N2/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-2-4-9(5-3-1)8-10-11-6-7-12-10/h2-11H,12-15H2,1H3;3-7H,2H2,1H3,(H2,13,14,15,16,17);1-5H,6-8H2,(H,11,12) |
InChI 键 |
GHFJRIHTLCCTOG-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2.C1CN=C(N1)CC2=CC=CC=C2 |
规范 SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2.C1CN=C(N1)CC2=CC=CC=C2 |
Key on ui other cas no. |
85099-49-6 |
同义词 |
SR 82 tablets |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















